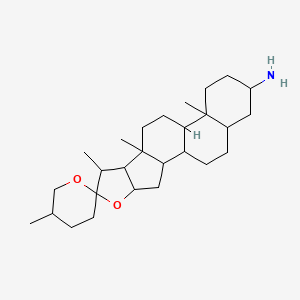

Spirostan-3-amine, (3beta,5alpha,25S)-

Description

Contextualization within the Steroidal Amine and Spirostane Scaffold Landscape

The fundamental structure of Spirostan-3-amine, (3β,5α,25S)- is built upon two key chemical entities: steroidal amines and the spirostane scaffold.

Steroidal Amines: This class of compounds incorporates an amine functional group into a steroid nucleus. The introduction of a nitrogen atom can significantly alter the parent steroid's physicochemical properties, such as basicity and polarity, leading to a wide array of pharmacological activities. sigmaaldrich.comnih.gov Steroidal amines are explored for various therapeutic applications due to their ability to interact with biological targets like receptors and enzymes. nih.gov

Spirostane Scaffold: The spirostane ring system is a defining feature of a large group of naturally occurring steroidal saponins (B1172615). researchgate.net This rigid, polycyclic framework consists of a steroid nucleus with an additional E and F ring forming a spiroketal moiety. researchgate.net The stereochemistry at various positions, including C-5 and C-25, gives rise to a diverse range of isomers with distinct biological profiles. researchgate.netresearchgate.net Spirostane derivatives are known to exhibit a broad spectrum of bioactivities, including anti-inflammatory and cytotoxic effects. researchgate.netresearchgate.net

The (3β,5α,25S)- configuration of Spirostan-3-amine places the amino group in an equatorial position on the A-ring, with a trans-fused A/B ring system, and a specific spatial arrangement of the F-ring. This unique combination of features makes it a valuable subject for comparative studies against its other stereoisomers.

Evolution of Research Perspectives on the (3β,5α,25S)-Spirostan-3-amine Framework

Research interest in the spirostane framework has traditionally been driven by the abundance and diverse biological activities of steroidal saponins found in various plant genera like Allium, Agave, and Reineckia. researchgate.netresearchgate.netresearchgate.net Early phytochemical studies focused on the isolation and structural elucidation of these glycosylated natural products.

More recently, attention has shifted towards the sapogenins (the aglycone part of saponins) and their semi-synthetic derivatives. The focus has been on understanding structure-activity relationships, with modifications at various positions of the spirostane nucleus to modulate biological effects. The synthesis of amino derivatives of steroidal scaffolds is a key strategy in medicinal chemistry to develop new therapeutic agents. nih.gov

While a significant body of research exists for the (25R)-epimer of spirostanes, often referred to as sarsasapogenin (B1680783) derivatives, the (25S)-isomers are also found in nature, for instance in Reineckia carnea. researchgate.net The development of analytical techniques, particularly NMR spectroscopy, has been crucial in differentiating between the (25R) and (25S) stereoisomers, which can be challenging. researchgate.netresearchgate.net The specific investigation of Spirostan-3-amine, (3β,5α,25S)- is a more recent and specialized area of interest, likely driven by the desire to fully explore the chemical space and biological potential of all possible spirostane stereoisomers.

Significance in Natural Product Discovery and Bioactive Molecule Science

The significance of Spirostan-3-amine, (3β,5α,25S)- in natural product discovery is primarily linked to its parent scaffold, the (25S)-spirostane nucleus. Natural products containing the (25S)-spirostane framework have been isolated and shown to possess interesting biological properties. For example, certain saponins from Reineckia carnea with a (25S)-spirostanol structure have demonstrated anti-inflammatory and cytotoxic activities. researchgate.net

These naturally occurring (25S)-spirostanols serve as valuable starting materials for the semi-synthesis of novel derivatives, including the corresponding amines. The conversion of the 3-hydroxyl group, common in natural spirostanols, to an amino group can be achieved through established synthetic methodologies. This chemical modification allows for the exploration of new structure-activity relationships and the potential development of more potent or selective bioactive molecules.

The study of specific isomers like Spirostan-3-amine, (3β,5α,25S)- is crucial for understanding how subtle changes in stereochemistry can impact biological activity. Comparative studies between (25S) and (25R) isomers, as well as between the 3-amino and 3-hydroxy analogues, are essential for mapping the pharmacophore of this class of compounds and for designing new and effective therapeutic agents.

Data Tables

Table 1: Key Structural Features of Spirostan-3-amine, (3β,5α,25S)-

| Feature | Description |

| Core Scaffold | Spirostane |

| Functional Group | Primary Amine at C-3 |

| Stereochemistry at C-3 | β (beta) - Equatorial orientation |

| A/B Ring Junction (C-5) | α (alpha) - Trans configuration |

| Stereochemistry at C-25 | S (Sinister) |

Table 2: General Properties of the Spirostane Scaffold

| Property | Description |

| Chemical Class | Steroidal Sapogenin (aglycone) |

| Natural Occurrence | Abundant in various plant families such as Liliaceae, Dioscoreaceae, and Agavaceae. researchgate.net |

| Known Biological Activities | Anti-inflammatory, cytotoxic, antifungal, and antimicrobial. researchgate.netresearchgate.netresearchgate.net |

| Structural Diversity | Exists as various stereoisomers, primarily differing at positions C-5 and C-25. researchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

C27H45NO2 |

|---|---|

Molecular Weight |

415.7 g/mol |

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-amine |

InChI |

InChI=1S/C27H45NO2/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24H,5-15,28H2,1-4H3 |

InChI Key |

BADUKLRFTFBRSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)N)C)C)C)OC1 |

Origin of Product |

United States |

Elucidation of Natural Occurrence and Phytochemical Isolation Methodologies for 3β,5α,25s Spirostan 3 Amine

Botanical Sources and Chemotaxonomic Distribution of Related Spirostanols

While (3β,5α,25S)-Spirostan-3-amine has not been identified in plants, its structural backbone, the spirostan (B1235563) skeleton, is widespread, particularly in the form of steroidal saponins (B1172615) and their aglycones (sapogenins). These compounds are characteristic secondary metabolites of several monocotyledonous families.

The families Liliaceae (and its modern reclassifications like Asparagaceae and Amaryllidaceae) and Agavaceae are well-known for being rich sources of steroidal saponins. mdpi.comnih.govmdpi.com These plants synthesize and accumulate a diverse array of spirostanol (B12661974) and furostanol glycosides. mdpi.comnih.gov The aglycones of these saponins, such as tigogenin (B51453) ((25R)-5α-spirostan-3β-ol) and hecogenin (B1673031), are the foundational structures from which a compound like (3β,5α,25S)-Spirostan-3-amine could theoretically be synthesized. herbazest.com While steroidal alkaloids are also found in these families, the specific spirostan amine structure requested has not been reported. researchgate.netnih.govnih.gov For instance, Fritillaria (Liliaceae) is known for its isosteroidal alkaloids, but these have a different chemical framework (cevanine type) from the spirostan class. nih.govmdpi.com

Phytochemical studies have confirmed the presence of various steroidal compounds in the specified genera, although not the target amine.

Ophiopogon : Species such as Ophiopogon japonicus (family Asparagaceae, formerly Liliaceae) are a known source of a variety of steroidal saponins, including those with a spirostanol structure. nih.govnih.gov

Dracaena : The genus Dracaena (Asparagaceae) is a rich source of spirostanol saponins, with numerous complex glycosides having been isolated from species like Dracaena angustifolia, Dracaena marginata, and Dracaena surculosa. mdpi.comnih.govnih.govscilit.com

Agave : Agave species (Agavaceae) are notable for producing steroidal sapogenins, which are often used as industrial starting materials for the synthesis of steroidal drugs. researchgate.net Key compounds include hecogenin and tigogenin. herbazest.com The genus is also reported to contain alkaloids and alkaloidal amines, but (3β,5α,25S)-Spirostan-3-amine is not among the identified compounds. researchgate.netnih.gov

Tribulus : Tribulus terrestris (Zygophyllaceae) is known to contain steroidal saponins, flavonoids, and alkaloids. nih.govnih.gov The alkaloids identified are typically of the β-carboline type, such as harman (B1672943) and harmine, which are structurally distinct from spirostanol amines. researchgate.netishs.orgfabad.org.tr

The following table summarizes representative spirostanol compounds that have been isolated from these genera, highlighting the prevalence of the core skeleton but the absence of the specific amine derivative.

| Genus | Representative Spirostanol Compound(s) | Family |

| Dracaena | (25S)-Spirost-5-ene-1β,3β-diol (Ruscogenin) based saponins | Asparagaceae |

| Agave | Tigogenin ((25R)-5α-spirostan-3β-ol), Hecogenin | Agavaceae |

| Ophiopogon | Ophiopogonins (various spirostanol and furostanol saponins) | Asparagaceae |

| Tribulus | Furostanol and spirostanol saponins (e.g., Terrestrosins) | Zygophyllaceae |

Optimized Extraction and Isolation Protocols from Plant Biomass

As there are no specific protocols for the isolation of (3β,5α,25S)-Spirostan-3-amine, this section describes the general methodologies used for the extraction and separation of the more common steroidal saponins and alkaloids from the relevant plant families. These methods would be the starting point for any hypothetical search for related amine compounds.

The extraction of steroidal compounds from plant biomass typically begins with the use of polar solvents.

Initial Extraction : Dried and powdered plant material (e.g., roots, leaves, stems) is commonly extracted with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH), often in aqueous solutions (e.g., 70% hydroalcoholic solution). mdpi.com This process is effective at extracting a broad range of polar to moderately polar compounds, including saponin (B1150181) glycosides.

Acid-Base Extraction for Alkaloids : To specifically target basic compounds like alkaloids, an acid-base extraction is employed. Plant material can be extracted with a dilute aqueous acid (e.g., sulfuric or hydrochloric acid), which protonates the alkaloids, making them soluble in the aqueous phase. nih.gov The acidic extract is then filtered, basified (e.g., with ammonia (B1221849) or sodium hydroxide), and extracted with an immiscible organic solvent (e.g., chloroform, dichloromethane) to isolate the free base alkaloids. nih.gov

The table below outlines common solvent systems used for extracting steroidal compounds from the specified genera.

| Plant Genus | Extraction Solvent(s) | Compound Class Targeted |

| Agave | 70% Hydroalcoholic solution | Steroidal Saponins |

| Dracaena | Methanol (MeOH) | Steroidal Saponins |

| Tribulus | Methanol (MeOH) | Alkaloids, Saponins |

| Fritillaria | Ethanol (EtOH) followed by acid-base partitioning | Steroidal Alkaloids |

Following initial extraction, the crude extract, which is a complex mixture of metabolites, requires further purification using various chromatographic techniques.

Column Chromatography (CC) : This is the primary method for the initial fractionation of crude extracts. Silica gel is a common stationary phase, with elution performed using a gradient of solvents, typically increasing in polarity. For instance, a chloroform-methanol gradient is frequently used to separate spirostanol saponins. mdpi.com

High-Performance Liquid Chromatography (HPLC) : For final purification and isolation of individual compounds, reverse-phase HPLC is the method of choice. A C18 column is most common, with a mobile phase consisting of a gradient of water and an organic solvent like methanol or acetonitrile. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC is a valuable tool for the rapid analysis and comparison of extracts and fractions, as well as for preparative isolation of compounds. It allows for the simultaneous analysis of multiple samples and can be used to identify the presence of compound classes like alkaloids and saponins by using specific spray reagents for visualization.

Comprehensive Structural Characterization and Stereochemical Assignment of 3β,5α,25s Spirostan 3 Amine

Application of High-Resolution Spectroscopic Techniques

The foundational analysis of (3β,5α,25S)-Spirostan-3-amine involves a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy. Each technique provides unique and complementary information essential for a complete structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework and relative stereochemistry of steroidal compounds. rsc.org Analysis of both one-dimensional (¹H and ¹³C) and two-dimensional NMR data allows for the unambiguous assignment of nearly all proton and carbon signals.

¹H and ¹³C NMR Spectral Data: The ¹H NMR spectrum of a spirostanol (B12661974) derivative is characterized by distinct signals for its methyl groups. For (3β,5α,25S)-Spirostan-3-amine, four key methyl signals are expected: two singlets for the angular methyl groups at C-18 and C-19, and two doublets for the secondary methyl groups at C-21 and C-27. mdpi.com The ¹³C NMR spectrum confirms the presence of 27 carbon atoms, including the characteristic spiroketal carbon (C-22) at approximately δc 109-110 ppm. mdpi.com

2D NMR Experiments for Structural Connectivity:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, which are crucial for tracing the connectivity within individual rings of the steroid nucleus. researchgate.netyoutube.comyoutube.com For instance, correlations would be observed between H-2, H-3, and H-4, establishing the sequence in the A-ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J-coupling), allowing for the assignment of carbon signals based on their attached, and often more easily identified, proton signals. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the entire molecular structure by showing long-range correlations (typically 2-3 bonds) between protons and carbons. researchgate.netyoutube.comresearchgate.net Key HMBC correlations include those from the angular methyl protons (H₃-18 and H₃-19) and side-chain methyl protons (H₃-21 and H₃-27) to adjacent quaternary and methine carbons, confirming the ring junctions and the attachment of the spirostanol side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information for stereochemical assignments. rsc.orgresearchgate.netnih.gov NOESY data is essential for determining the orientation of substituents and the fusion of the ring systems, as detailed in section 3.2.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3β,5α,25S)-Spirostan-3-amine Note: Data is predicted based on closely related (25S)-spirostanol compounds. mdpi.comsci-hub.se Shifts in Ring A are adjusted to reflect the presence of a 3β-amino group instead of a 3β-hydroxyl group.

| Position | Predicted δC (ppm) | Predicted δH (ppm) | Key 2D Correlations |

|---|---|---|---|

| 3 | ~51.5 | ~3.10 (m) | COSY: H-2, H-4; HMBC: C-1, C-2, C-4, C-5, C-19 |

| 18 | ~16.2 | ~0.78 (s) | HMBC: C-12, C-13, C-14, C-17 |

| 19 | ~12.3 | ~0.81 (s) | HMBC: C-1, C-5, C-9, C-10 |

| 21 | ~14.5 | ~0.98 (d) | HMBC: C-17, C-20, C-22 |

| 22 | ~109.8 | - | HMBC: H-20, H-21, H-23 |

| 26 | ~65.2 | ~3.98 (dd), ~3.28 (dd) | COSY: H-25; HMBC: C-24, C-25, C-27 |

| 27 | ~16.4 | ~1.09 (d) | HMBC: C-24, C-25, C-26 |

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is employed to determine the precise molecular weight and, consequently, the molecular formula of a compound. nih.govdatapdf.com

For (3β,5α,25S)-Spirostan-3-amine, the molecular formula is C₂₇H₄₅NO₂. HR-ESI-MS analysis in positive ion mode would detect the protonated molecule, [M+H]⁺. The measured mass-to-charge ratio (m/z) is compared to the calculated theoretical value, with a minimal error (typically <5 ppm) confirming the elemental composition. biorxiv.orgresearchgate.net

Interactive Table 2: HR-ESI-MS Data for Molecular Formula Confirmation

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₇H₄₅NO₂ |

| Ion | [M+H]⁺ |

| Calculated Exact Mass | 416.35231 |

| Expected m/z | 416.3523 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.net The IR spectrum of (3β,5α,25S)-Spirostan-3-amine would display characteristic bands for the amine group, the spiroketal system, and the steroid backbone.

Notably, IR spectroscopy can serve as a diagnostic tool for the stereochemistry at C-25. For spirostanol compounds, four characteristic bands appear in the fingerprint region (around 980, 920, 900, and 860 cm⁻¹). The relative intensity of the bands at 920 and 900 cm⁻¹ is predictive of the C-25 configuration: for a (25S)-isomer, the absorption at ~920 cm⁻¹ is more intense than the absorption at ~900 cm⁻¹. researchgate.net

Interactive Table 3: Characteristic IR Absorption Bands for (3β,5α,25S)-Spirostan-3-amine

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group/Structural Feature |

|---|---|---|

| 3400-3300 | N-H Stretch | Primary Amine |

| 2950-2850 | C-H Stretch | Alkyl CH₂, CH₃ |

| 1650-1580 | N-H Bend | Primary Amine |

| 1125-1085 | C-O Stretch | Spiroketal |

| ~920 and ~900 | Spiroketal Vibration | Diagnostic for C-25 Stereochemistry (I₉₂₀ > I₉₀₀ for 25S) researchgate.net |

Stereochemical Configuration Determination

The biological function of steroids is critically dependent on their three-dimensional structure. Therefore, the precise assignment of the stereocenters at C-3, C-5, and C-25 is paramount.

The stereochemistry of the A/B ring junction and the orientation of the C-3 substituent are determined primarily through ¹H NMR coupling constants and NOESY correlations.

(3β) Configuration: The amino group at C-3 is assigned the β-equatorial orientation. In the chair conformation of the A-ring, the proton at C-3 (H-3) would be in an axial position. This axial proton (H-3α) exhibits large axial-axial (J ≈ 10-13 Hz) couplings to the axial protons on C-2 and C-4. NOESY experiments would show spatial correlations between this axial H-3 and other axial protons on the same face of the molecule, such as H-1α and H-5α.

(5α) Configuration: This denotes a trans fusion between the A and B rings. This is confirmed by the ¹H NMR chemical shift of the C-19 methyl protons, which appears at a characteristic upfield position in 5α-steroids compared to their 5β-isomers. researchgate.net Furthermore, NOESY spectra are definitive: in a 5α-steroid, there is no NOE correlation between the angular methyl protons (H₃-19) and the proton at C-5 (H-5α), which is a hallmark of the trans A/B ring junction. rsc.org

The stereochemistry at the C-25 spiro center, which distinguishes between the normal (25R) and iso (25S) series, is reliably determined using a combination of NMR and IR data. researchgate.netresearchgate.net In the (25S) configuration, the C-27 methyl group is in an axial orientation relative to the F-ring. sci-hub.se

NMR Evidence:

¹H NMR: The most reliable indicator is the chemical shift difference (Δδ) between the geminal protons of the C-26 methylene (B1212753) group. For (25S)-isomers, these two protons are highly diastereotopic, resulting in a large chemical shift separation (Δδ = δHₐ - δHₑ > 0.57 ppm). researchgate.netresearchgate.net In contrast, (25R)-isomers show a much smaller separation (Δδ < 0.48 ppm). researchgate.net Additionally, the C-27 methyl proton doublet in (25S)-isomers resonates at a downfield position (δH ≈ 0.95–1.13 ppm) compared to (25R)-isomers (δH ≈ 0.71–0.83 ppm). sci-hub.seresearchgate.net

¹³C NMR: The chemical shifts of the F-ring carbons (C-23 to C-27) are also diagnostic. For instance, the C-27 signal for a (25S)-isomer typically appears around δc 16.0-16.5 ppm. mdpi.com

IR Evidence:

As mentioned in section 3.1.3, the IR spectrum provides a clear indication of the (25S) configuration when the absorption band at approximately 920 cm⁻¹ is more intense than the band at 900 cm⁻¹. researchgate.net

Chemical Derivatization for Structural Confirmation

The definitive structural elucidation of complex molecules such as (3β,5α,25S)-Spirostan-3-amine often necessitates not only advanced spectroscopic analysis but also chemical derivatization. This classical yet powerful technique involves the conversion of the parent molecule into a series of derivatives through specific chemical reactions. The resulting products, with altered physicochemical properties, can provide crucial information for confirming the presence of functional groups, establishing stereochemistry, and facilitating spectral interpretation.

The primary amino group at the C-3 position of the spirostan (B1235563) skeleton is a key site for a variety of chemical modifications. These reactions are instrumental in unequivocally confirming the nature and location of this functional group. Common derivatization strategies for primary amines include N-acetylation, N-alkylation, and the formation of Schiff bases. The analysis of the spectral data of these derivatives, particularly using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers a wealth of structural information.

N-Acetylation

The reaction of (3β,5α,25S)-Spirostan-3-amine with acetylating agents, such as acetic anhydride (B1165640) or acetyl chloride, is a standard method to confirm the presence of a primary amino group. nih.gov This reaction typically proceeds under mild conditions to yield the corresponding N-acetyl derivative, N-((3β,5α,25S)-Spirostan-3-yl)acetamide.

The formation of the acetamide (B32628) is readily confirmed by spectroscopic methods. In the ¹H NMR spectrum, the appearance of a new singlet signal corresponding to the acetyl methyl protons (CH₃-CO) and a downfield shift of the H-3 proton signal are indicative of acetylation. Furthermore, the mass spectrum of the derivative will show a characteristic increase in the molecular ion peak by 42 atomic mass units, corresponding to the addition of an acetyl group (C₂H₂O).

| Derivative | Reagent | Key Spectroscopic Feature | Reference |

| N-((3β,5α,25S)-Spirostan-3-yl)acetamide | Acetic Anhydride | Appearance of acetyl methyl proton signal in ¹H NMR | researchgate.netpsu.edu |

| N-((3β,5α,25S)-Spirostan-3-yl)acetamide | Acetic Anhydride | M+42 peak in Mass Spectrum | researchgate.net |

N-Alkylation

N-alkylation of the primary amino group in (3β,5α,25S)-Spirostan-3-amine can be achieved using various alkylating agents, such as alkyl halides. This process can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts, depending on the reaction conditions and the stoichiometry of the reactants. mdpi.com The introduction of an alkyl group can enhance the hydrophobicity of the molecule and provide additional signals in the NMR spectrum for structural correlation studies. nih.gov

For instance, reaction with an alkyl halide like methyl iodide would be expected to yield the N-methyl and N,N-dimethyl derivatives. The success of the alkylation can be monitored by the disappearance of the N-H protons and the appearance of new signals corresponding to the N-alkyl groups in the ¹H and ¹³C NMR spectra. Mass spectrometry would also show a corresponding increase in the molecular weight.

| Derivative | Reagent | Key Spectroscopic Feature | Reference |

| N-Alkyl-(3β,5α,25S)-Spirostan-3-amine | Alkyl Halide | Disappearance of N-H protons in ¹H NMR | rsc.org |

| N,N-Dialkyl-(3β,5α,25S)-Spirostan-3-amine | Alkyl Halide | Appearance of N-alkyl signals in ¹H and ¹³C NMR | researchgate.net |

Schiff Base Formation

The condensation reaction of (3β,5α,25S)-Spirostan-3-amine with an aldehyde or a ketone results in the formation of an imine, commonly known as a Schiff base. nih.goviosrjournals.org This reaction is a definitive test for a primary amino group and introduces a C=N double bond into the molecule. The choice of the carbonyl compound can be tailored to introduce specific structural features or chromophores that aid in analysis. dergipark.org.truobasrah.edu.iq

The formation of a Schiff base is characterized by the appearance of a signal for the imine proton (CH=N) in the ¹H NMR spectrum, typically in the downfield region. researchgate.net The IR spectrum will also show a characteristic C=N stretching vibration. The reaction is often reversible and can be catalyzed by acid or base. iosrjournals.org

| Derivative | Reagent | Key Spectroscopic Feature | Reference |

| N-(Arylmethylene)-(3β,5α,25S)-Spirostan-3-amine | Aromatic Aldehyde | Appearance of imine proton signal (CH=N) in ¹H NMR | uobasrah.edu.iqresearchgate.net |

| N-(Alkylidene)-(3β,5α,25S)-Spirostan-3-amine | Aliphatic Aldehyde/Ketone | C=N stretching vibration in IR spectrum | nih.gov |

The systematic application of these derivatization techniques, coupled with detailed spectroscopic analysis of the resulting products, provides a robust and comprehensive approach to the structural confirmation and stereochemical assignment of (3β,5α,25S)-Spirostan-3-amine.

Biosynthetic Pathways and Enzyme Systems Governing 3β,5α,25s Spirostan 3 Amine Formation

Proposed Biogenetic Routes from Steroid Precursors

The biosynthesis of (3β,5α,25S)-Spirostan-3-amine is proposed to originate from the common steroid precursor, cholesterol. This pathway is analogous to the biosynthesis of other steroidal saponins (B1172615) and steroidal alkaloids, which also utilize cholesterol as their starting molecule nih.gov. The initial steps of the pathway involve the conversion of cholesterol into the spirostan (B1235563) skeleton.

The formation of the spirostan ring system is a multi-step enzymatic process. It is generally accepted that the biosynthesis proceeds through a series of oxidation, hydroxylation, and glycosylation reactions on the cholesterol backbone nih.govresearchgate.net. Key intermediates in this process are thought to be furostanol saponins, which are subsequently converted to the more stable spirostanol (B12661974) form through enzymatic action researchgate.netrsc.org.

The introduction of the amine group at the C-3 position is a critical step in the formation of (3β,5α,25S)-Spirostan-3-amine. While direct evidence for the amination of spirostans is lacking, the biosynthesis of other steroidal alkaloids provides a plausible mechanism. In the biosynthesis of steroidal alkaloids in Solanaceae plants, it has been suggested that the amination reaction proceeds through a transamination mechanism nih.gov. This involves an aldehyde intermediate, which is then converted to an amine by a transaminase enzyme nih.gov. A similar mechanism is proposed for the formation of the 3-amino group in (3β,5α,25S)-Spirostan-3-amine, likely occurring after the formation of a 3-oxo-spirostan intermediate.

Table 1: Proposed Key Intermediates in the Biosynthesis of (3β,5α,25S)-Spirostan-3-amine

| Intermediate | Proposed Role |

| Cholesterol | Initial Precursor |

| Furostanol Saponin (B1150181) | Intermediate in Spirostan Ring Formation |

| (5α,25S)-Spirostan-3-one | Aldehyde Intermediate for Amination |

| (3β,5α,25S)-Spirostan-3-amine | Final Product |

Key Enzymatic Steps and Corresponding Gene Identification

The enzymatic machinery responsible for the biosynthesis of (3β,5α,25S)-Spirostan-3-amine has not been specifically identified. However, based on analogous pathways, several key enzyme families are likely involved.

The initial modifications of the cholesterol precursor are catalyzed by a series of cytochrome P450 monooxygenases (CYPs), hydroxylases, and reductases nih.gov. These enzymes are responsible for the intricate hydroxylation and oxidation patterns observed in steroidal saponins.

The formation of the spirostan ring is a critical step, and while the exact enzymes are not fully characterized, it is believed to involve a series of cyclization and rearrangement reactions. The conversion of furostanol to spirostanol saponins is thought to be catalyzed by specific glycosidases researchgate.net.

The introduction of the amine group at the C-3 position is hypothesized to be carried out by a transaminase (also known as an aminotransferase) wikipedia.org. These enzymes catalyze the transfer of an amino group from a donor molecule (such as an amino acid) to an acceptor molecule (in this case, a 3-oxo-spirostan intermediate) wikipedia.org. While specific transaminases for spirostans have not been identified, their involvement in the biosynthesis of other aminated natural products is well-documented.

Table 2: Putative Enzyme Classes Involved in the Biosynthesis of (3β,5α,25S)-Spirostan-3-amine

| Enzyme Class | Proposed Function |

| Cytochrome P450 Monooxygenases | Hydroxylation and Oxidation of Cholesterol |

| Hydroxylases | Introduction of Hydroxyl Groups |

| Reductases | Reduction of Double Bonds |

| Glycosidases | Conversion of Furostanol to Spirostanol |

| Transaminases/Aminotransferases | Introduction of the C-3 Amino Group |

Comparative Analysis with Biosynthesis of Related Spirostane and Furostane Saponins

The proposed biosynthetic pathway for (3β,5α,25S)-Spirostan-3-amine shares significant similarities with the biosynthesis of other spirostane and furostane saponins. The core pathway for the formation of the spirostan skeleton from cholesterol is conserved across a wide range of plant species nih.govresearchgate.net.

The primary point of divergence in the biosynthesis of (3β,5α,25S)-Spirostan-3-amine is the introduction of the C-3 amino group. In contrast, most spirostane and furostane saponins possess a hydroxyl group at the C-3 position, which is often glycosylated. This suggests the presence of a unique enzymatic step in the biosynthesis of the aminated compound, likely a transamination reaction, that is absent in the biosynthesis of its hydroxylated counterparts.

Furthermore, the stereochemistry at the C-25 position, which is (S) in the target compound, is another important aspect determined during biosynthesis. The formation of either the (25S) or (25R) isomer is controlled by specific enzymes in the pathway, leading to the diversity of spirostane structures found in nature.

Table 3: Comparison of Biosynthetic Features

| Feature | (3β,5α,25S)-Spirostan-3-amine | Spirostane Saponins | Furostane Saponins |

| Precursor | Cholesterol | Cholesterol | Cholesterol |

| Core Skeleton | Spirostane | Spirostane | Furostane |

| C-3 Substitution | Amine | Hydroxyl (often glycosylated) | Hydroxyl (often glycosylated) |

| Key Divergent Step | Transamination | Glycosylation | Glycosylation |

Structure Activity Relationship Sar Investigations of 3β,5α,25s Spirostan 3 Amine Derivatives

Systematic Structural Modifications and Their Biological Implications

Systematic structural modification of the (3β,5α,25S)-Spirostan-3-amine scaffold involves a methodical alteration of its chemical architecture to probe the molecular interactions that govern its biological activity. The diverse biological activities of steroidal compounds are often attributed to their functional groups, such as hydroxyls, carbonyls, or amines, attached to the core steroid nucleus. rsc.org Modifications typically focus on three key areas: the stereochemistry of various chiral centers, the substitution pattern on the steroidal core, and alterations to the C-3 amine group.

Key modifications and their general biological implications include:

Stereochemical Inversion: Altering the configuration at critical chiral centers, such as C-5 and C-25, can dramatically affect how the molecule fits into a biological target, leading to significant changes in potency and efficacy.

Core Substitution: The introduction, removal, or change in the position of functional groups, particularly hydroxyl groups, on the A, B, C, or D rings can modulate the molecule's polarity, solubility, and ability to form hydrogen bonds with receptors. rsc.org

Amine Group Derivatization: The conversion of the primary amine at the C-3 position into secondary or tertiary amines, amides, or other nitrogen-containing functional groups can alter the compound's basicity, lipophilicity, and hydrogen-bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

These systematic explorations allow for the construction of a comprehensive SAR profile, guiding the rational design of new derivatives with enhanced or novel biological activities.

Impact of Absolute Stereochemistry on Bioactivity

Stereochemistry is a paramount determinant of biological activity in steroidal compounds, as it dictates the three-dimensional shape of the molecule and its ability to engage with specific biological targets. For spirostan (B1235563) derivatives, the configurations at the C-25 methyl group and the A/B ring junction are particularly significant.

While direct comparative studies on (3β,5α)-Spirostan-3-amine epimers are not detailed in the provided literature, research on other steroidal compounds highlights the importance of this center. For instance, in a study on 22-dehydro-1α,25-dihydroxy-26-methylvitamin D3 analogs, both the (25R) and (25S) epimers were synthesized and tested. The (25R) epimer showed slightly higher potency in binding to the intestinal cytosolic receptor and in stimulating intestinal calcium transport and bone calcium mobilization compared to the (25S) epimer. nih.gov This demonstrates that even a subtle change in the spatial orientation of a methyl group at C-25 can modulate biological response.

The differentiation between (25R) and (25S) epimers is routinely accomplished using spectroscopic methods. In ¹H NMR spectroscopy, the chemical shift difference (Δδab) between the geminal protons at C-26 is a reliable indicator: a larger difference (e.g., > 0.5 ppm) is characteristic of the (25S) configuration, while a smaller difference (e.g., < 0.2 ppm) indicates a (25R) configuration. researchgate.netresearchgate.net Infrared spectroscopy can also be used, where the relative intensities of absorption bands around 900 and 920 cm⁻¹ are predictive of the C-25 configuration. researchgate.net The existence of distinct biological activities for different epimers underscores the necessity of stereocontrolled synthesis and characterization in developing spirostan-based agents.

Table 1: Comparison of Biological Activity for C-25 Epimers in a Vitamin D3 Analog

| Compound | Relative Binding Potency | Intestinal Calcium Transport Activity (vs. control) | Bone Calcium Mobilization Potency (vs. control) |

|---|---|---|---|

| (25R)-22-dehydro-26-methyl-1,25-(OH)2D3 | 1.7 | ~3.6x | ~2.2x |

| (25S)-22-dehydro-26-methyl-1,25-(OH)2D3 | 1.5 | ~2.1x | ~1.6x |

| 1,25-(OH)2D3 (Reference) | 1.0 | 1.0x | 1.0x |

The parent compound, (3β,5α,25S)-Spirostan-3-amine, possesses the 5α (trans) configuration. This planar topology is common among many biologically active steroids. However, compounds with a 5β (cis) junction also occur naturally and exhibit distinct biological profiles. For example, in the biosynthesis of bile acids, only the 5β-isomer of a precursor is biologically active and used for bile synthesis, while the 5α-isomer is inactive. nih.gov This highlights that in certain biological systems, a bent molecular structure is essential for proper receptor recognition and function.

Studies on spirostanol (B12661974) saponins (B1172615) have identified naturally occurring compounds with both 5α and 5β configurations, sometimes within the same plant species. nih.govresearchgate.net For instance, (25S)-5β-spirostan-3-β-yl O-β-D-glucopyranosyl-(1→2)-β-D-glucopyranoside was identified from Asparagus sprengeri, while the same plant also yielded 5α-spirostan derivatives. researchgate.net The isolation of both types of isomers suggests they may have different physiological roles. The choice between a 5α and 5β scaffold is therefore a critical consideration in the design of spirostan-based molecules, as it directly controls the global conformation and subsequent biological interactions.

Influence of Substituents on the Spirostane Core and Amine Moiety

Beyond stereochemistry, the introduction of various functional groups onto the spirostane skeleton and the modification of the existing amine group are primary strategies for tuning biological activity.

Hydroxylation is a key reaction in the modification of steroid scaffolds, as the addition of hydroxyl (-OH) groups can significantly influence properties such as polarity, solubility, and the capacity for hydrogen bonding. rsc.org The position and stereochemistry of these hydroxyl groups are critical determinants of a compound's biological profile.

Numerous naturally occurring spirostanol saponins are distinguished by the pattern of hydroxylation on their steroidal aglycone. For example, various sapogenins have been isolated with hydroxyl groups at positions C-1, C-2, C-3, C-4, C-5, and C-6, among others. nih.govnih.gov The presence of multiple hydroxyl groups, as seen in compounds like 5β-(25S)-spirostan-1β,2β,3β,4β,5β-pentol, creates a distinct hydrophilic face on the molecule that can engage in specific interactions with biological targets. nih.gov

The impact of hydroxylation can be summarized as follows:

Increased Polarity: Enhances water solubility but may decrease passive membrane permeability.

Hydrogen Bonding: Provides specific hydrogen bond donor and acceptor sites for precise interaction with protein targets.

Metabolic Handles: Can serve as sites for further metabolic reactions like glycosylation or sulfation, which can alter bioactivity and clearance rates.

The strategic placement of hydroxyl groups on the (3β,5α,25S)-Spirostan-3-amine core is a powerful tool for modulating its pharmacological properties.

Table 2: Examples of Naturally Occurring Hydroxylated Spirostanol Sapogenins

| Compound Name | Core Structure | Hydroxylation Pattern | Source Organism |

|---|---|---|---|

| (25S)-Spirostan-1β,3β-diol | (25S)-5β-Spirostan | 1β-OH, 3β-OH | Convallaria majalis nih.gov |

| (25S)-Spirostan-1β,2β,3β,5β-tetrol | (25S)-5β-Spirostan | 1β-OH, 2β-OH, 3β-OH, 5β-OH | Convallaria majalis nih.gov |

| Agigenin | (25R)-5α-Spirostan | 2α-OH, 3β-OH, 6β-OH | Allium porrum nih.gov |

| (25R)-6α-[(β-D-glucopyranosyl)oxy]-27-hydroxy-5α-spirostan-3β-yl β-D-glucopyranoside | (25R)-5α-Spirostan | 3β-OH, 27-OH (aglycone) | Asparagus sprengeri researchgate.net |

The primary amine at the C-3β position is a key functional group that significantly influences the physicochemical properties and biological activity of the parent compound. As a basic center, it is likely protonated at physiological pH, allowing for ionic interactions with acidic residues in target proteins. Modification of this amine offers a versatile strategy for SAR exploration.

While specific studies detailing modifications to the amine of (3β,5α,25S)-Spirostan-3-amine were not found in the search results, general principles from medicinal chemistry and studies on other steroidal amines provide insight into the potential effects: rsc.orgnih.gov

Alkylation: Conversion to secondary or tertiary amines can alter basicity (pKa), steric bulk, and lipophilicity, which may fine-tune receptor binding and selectivity.

Acylation: Formation of an amide bond removes the basicity of the nitrogen atom and introduces a hydrogen bond donor (N-H) and acceptor (C=O). This can fundamentally change the interaction profile from ionic to hydrogen-bond-based, potentially redirecting the molecule to different biological targets.

Esterification: In cases where a carboxyl group is introduced via modification, subsequent esterification can create a prodrug. The ester may mask a polar group, improving membrane permeability, and then be hydrolyzed in vivo to release the active, more polar compound. nih.gov

Biocompatibility: In other contexts, such as nanoparticles, modifying surfaces with amine groups has been shown to improve biocompatibility and alter interactions with biological systems like the lungs. cd-bioparticles.com

The amine group is a critical handle for chemical derivatization. Exploring a range of N-substituted analogs is a logical next step in developing the SAR for this class of compounds to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Chemical Derivatization and Analog Design for Bioactivity Profiling of 3β,5α,25s Spirostan 3 Amine

Synthesis of Novel Amine Derivatives and Conjugates

The primary amine at the C-3 position of the spirostan (B1235563) scaffold is a versatile functional group for a wide array of chemical modifications. Synthetic strategies often begin with the corresponding 3β-hydroxy spirostan, which can be oxidized to a 3-ketone and subsequently converted to the 3β-amine via reductive amination. Once formed, this amine group can be readily derivatized to create novel analogs for bioactivity screening.

Common derivatization approaches include acylation to form amides and carbamates. For instance, reacting the amine with various isocyanates can yield a library of carbamate (B1207046) derivatives. mdpi.com Another powerful strategy involves the conjugation of amino acids to the C-3 position. This approach can enhance the molecule's biocompatibility and targeting capabilities. For example, derivatives such as (25R)-5α-spirostan-3β-yl L-serinate hydrochloride have been synthesized from related spirostanols and show potential as lead compounds for developing novel anti-cancer and immunomodulatory agents. researchgate.net

Furthermore, N-alkylation of the amine group can be achieved through methods like reductive amination, a technique also used in the synthesis of N-alkyl derivatives of related steroidal lactams. mdpi.com These modifications create a diverse set of molecules whose biological profiles can be systematically evaluated to establish structure-activity relationships (SAR).

Table 1: Examples of Spirostan Derivative Synthesis

| Precursor Compound | Reagents/Conditions | Derivative Type | Result/Yield | Reference |

|---|---|---|---|---|

| (25R)-3β,5α-Dihydroxy-spirostan-6-one | Phenyl isocyanate | Phenylcarbamate | 68% yield of (25R)-5α-Hydroxy-6-oxo-spirostan-3β-yl phenylcarbamate. mdpi.com | mdpi.com |

| Diosgenin (related spirostene) | Amino acids (e.g., L-serine, L-glutamate) | Amino acid conjugate | Synthesis of (25R)-5α-spirostan-3β-yl L-serinate and L-glutamate hydrochlorides. researchgate.net | researchgate.net |

| Tigogenin-derived lactone | Aminoalane reagent, then PDC oxidation | N-alkyl derivative (related pregnane (B1235032) structure) | A concise route to synthesize N-alkyl derivatives of (16S,20S)-3β-hydroxy-5α-pregnane-20,16-carbolactam. mdpi.com | mdpi.com |

Strategic Glycosylation and Deglycosylation for Modulated Activity

Spirostan compounds are frequently found in nature as saponins (B1172615), which are glycosides containing a steroidal aglycone linked to one or more sugar chains. acs.orgnih.gov This natural precedent highlights the critical role of glycosylation in modulating the biological activity of the spirostan scaffold. The sugar moieties can significantly influence a compound's solubility, membrane permeability, metabolic stability, and interaction with biological targets. nih.gov

Strategic glycosylation involves the deliberate attachment of specific sugar units to the (3β,5α,25S)-Spirostan-3-amine core, while deglycosylation involves their removal from a naturally occurring saponin (B1150181) to isolate the aglycone. By comparing the bioactivity of the aglycone (the non-sugar part) with its corresponding glycosides, researchers can elucidate the function of the carbohydrate portion. nih.govmdpi.com

Studies have shown that the type, number, and sequence of sugar units, as well as the attachment point to the aglycone, are crucial for activity. nih.govnih.gov For example, research on spirostanol (B12661974) saponins from Allium porrum demonstrated that the glycosylated compounds possessed strong cytotoxic effects, which were absent in the aglycone counterpart, diosgenin. mdpi.com Similarly, the phytotoxicity of saponins from Agave macroacantha was found to be influenced by the length of the sugar chain. acs.orgnih.gov The loss of sugar fragments (pentose, deoxyhexose, hexose) can be monitored by mass spectrometry to help identify the structure of these glycosides. acs.orgnih.gov Therefore, modifying the glycosylation pattern of spirostan-3-amine is a key strategy for fine-tuning its pharmacological profile. nih.gov

Table 2: Influence of Glycosylation on Spirostan Bioactivity

| Compound Type | Example Compound(s) | Bioactivity Finding | Reference |

|---|---|---|---|

| Aglycone | Diosgenin | Lacked the strong cytotoxic effects seen in its glycoside forms. mdpi.com | mdpi.com |

| Spirostanol Saponin (Glycoside) | Aginoside, 6-deoxyaginoside (from Allium porrum) | Possessed strong cytotoxic effects and inhibited nitric oxide production in immune cells. mdpi.com | mdpi.com |

| Spirostanol Saponin (Glycoside) | Hecogenyl β-chacotrioside | Was found to be highly cytotoxic. nih.gov | nih.gov |

| Spirostanol Saponin (Glycoside) | 5α-hydroxy-laxogenyl β-chacotrioside | Was found to be non-cytotoxic, demonstrating high structural specificity. nih.gov | nih.gov |

Design of Hybrid Molecules Incorporating the Spirostane Scaffold

The design of hybrid molecules is an innovative strategy in drug discovery where two or more distinct pharmacophores are covalently linked to create a single chemical entity. nih.govnih.gov This approach aims to produce compounds with improved affinity, enhanced efficacy, or a novel mechanism of action that might overcome challenges like drug resistance. nih.govnih.gov The rigid and structurally complex spirostane skeleton is an attractive scaffold for creating such hybrids.

By incorporating the (3β,5α,25S)-Spirostan-3-amine moiety into a hybrid design, its inherent biological properties can be combined with those of another active molecule. For example, a spirostane could be linked to a known anticancer agent, an antimicrobial pharmacophore, or a molecule that targets a specific protein-protein interaction. rsc.org

Synthetic methodologies to achieve this include techniques like Sonogashira coupling and palladium-catalyzed spiroketalization, which have been used to create dimeric hybrid steroids fusing a spirostane nucleus with an estradiol (B170435) moiety. researchgate.net Another approach involves using "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition, to link different molecular fragments, as demonstrated in the synthesis of protoflavone-spirooxindole hybrids. rsc.org The development of hybrid molecules based on the spirostane framework opens up new avenues for creating multifunctional therapeutic agents with potentially synergistic or novel pharmacological profiles. nih.gov

Table 3: Examples of Hybrid Molecules Based on Steroidal Scaffolds

| Hybrid Concept | Synthetic Strategy | Example Hybrid | Potential Application | Reference |

|---|---|---|---|---|

| Spirostane-Estradiol Dimer | Sonogashira coupling followed by Pd-catalyzed spiroketalization | Dimeric spiroketals bearing an estradiol half fused to a spirostane nucleus. researchgate.net | Multi-target steroidal agents | researchgate.net |

| Protoflavone-Spirooxindole Hybrid | Copper(I) catalyzed azide-alkyne cycloaddition (Click Chemistry) | Hybrids combining p53-MDM2 inhibitors (spirooxindole) and ATR inhibitors (protoflavone). rsc.org | Anticancer agents | rsc.org |

| Primaquine-Chloroquine Hybrid | Multi-step divergent synthesis | Differently linked primaquine-chloroquine hybrid templates. semanticscholar.org | Antimalarial agents | semanticscholar.org |

| Neomycin B-Ciprofloxacin Hybrid | Covalent linkage via various linker arms | Neomycin B and ciprofloxacin (B1669076) joined by aromatic or aliphatic triazole linkers. nih.gov | Antibacterial agents | nih.gov |

Preclinical Pharmacological Investigations and Biological Activities of 3β,5α,25s Spirostan 3 Amine

In vitro Cellular and Biochemical Assays

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (e.g., NCI-H460, A549, HepG-2, MCF-7, HT-29)

No data is available on the antiproliferative or cytotoxic effects of (3β,5α,25S)-Spirostan-3-amine against the specified cancer cell lines.

Mechanisms of Cell Death Induction (e.g., Apoptosis, Cell Cycle Arrest)

There is no information regarding the mechanisms of cell death, such as the induction of apoptosis or cell cycle arrest, by (3β,5α,25S)-Spirostan-3-amine.

Modulation of Cell Migration and Invasion

No studies were found that investigate the potential of (3β,5α,25S)-Spirostan-3-amine to modulate cell migration or invasion.

Anti-inflammatory Responses and Immunomodulatory Activity

The anti-inflammatory and immunomodulatory properties of (3β,5α,25S)-Spirostan-3-amine have not been reported in the scientific literature.

Antioxidant Activities

There is no available data on the antioxidant activities of (3β,5α,25S)-Spirostan-3-amine.

Antimicrobial Activities (e.g., antibacterial, antifungal, antiprotozoal)

No research has been published detailing any antimicrobial activities of (3β,5α,25S)-Spirostan-3-amine.

It is important to note that while research exists on other spirostanol (B12661974) compounds and steroidal amines, this information is not directly applicable to (3β,5α,25S)-Spirostan-3-amine due to the high degree of structural specificity in biological activity. The stereochemistry at the C-25 position (S versus R configuration) and the presence and position of the amine group are critical determinants of a compound's pharmacological profile. Therefore, extrapolating data from related but structurally distinct molecules would be scientifically inaccurate.

Further research is required to determine the biological activities and potential therapeutic applications of (3β,5α,25S)-Spirostan-3-amine.

Enzyme Inhibition Studies (e.g., Phosphodiesterases, Cholinesterases, Steroid 5α-reductase)

Preclinical studies on sarsasapogenin (B1680783), the parent molecule of (3β,5α,25S)-Spirostan-3-amine, have revealed notable enzyme inhibitory activities. It has been shown to inhibit key enzymes implicated in neurodegeneration and inflammation. Specifically, sarsasapogenin demonstrates inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In the context of inflammation, sarsasapogenin can suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂), which is attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.gov

While direct studies on (3β,5α,25S)-Spirostan-3-amine's effect on steroid 5α-reductase are not prominent, this enzyme family is a critical target in steroid hormone metabolism. ccspublishing.org.cn The influence of the 3-amino functional group on this activity remains an area for further investigation.

| Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 7.7 µM | nih.gov |

| Butyrylcholinesterase (BuChE) | 23.4 µM | nih.gov |

Molecular Target Identification and Signaling Pathway Modulation

The biological activities of spirostanol derivatives are often rooted in their ability to interact with and modulate key cellular signaling pathways.

Specific data regarding the receptor binding affinities for (3β,5α,25S)-Spirostan-3-amine are not extensively detailed in the reviewed scientific literature. The characterization of its binding profile to specific cellular receptors is essential for a complete understanding of its mechanism of action.

Investigations into sarsasapogenin provide a framework for the potential signaling pathway interactions of its derivatives.

NF-κB Pathway: Sarsasapogenin has been shown to modulate inflammatory responses by suppressing the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov It can inhibit the expression of pro-inflammatory genes by interfering with this key transcriptional regulator. nih.gov

Cell Cycle Regulators and Caspases: The anti-tumor potential of sarsasapogenin is linked to its ability to interfere with the cell cycle and induce programmed cell death (apoptosis). nih.gov Studies have demonstrated that sarsasapogenin can cause G2/M phase arrest in HepG2 human liver cancer cells. nih.gov This cell cycle blockade is coupled with the induction of apoptosis, a process executed by a family of proteases known as caspases. nih.gov The apoptotic mechanism initiated by sarsasapogenin involves mitochondrial dysfunction, an increase in reactive oxygen species (ROS), and the release of cytochrome c, which are upstream events leading to caspase activation. nih.gov

The inhibitory profile of (3β,5α,25S)-Spirostan-3-amine and its parent compound sarsasapogenin against the protein kinases DYRK1A, CLK1/CLK4, and Haspin has not been specifically characterized in the available literature. While these kinases are significant targets in various diseases, nih.govmdpi.com research has focused on other chemical scaffolds for their inhibition. nih.govdntb.gov.ua

In vivo Preclinical Models (Excluding Human Trials)

The therapeutic potential of a compound is ultimately evaluated through its efficacy in relevant in vivo models.

While direct in vivo efficacy studies for (3β,5α,25S)-Spirostan-3-amine are limited, research on sarsasapogenin and its derivatives in animal models provides significant preclinical evidence.

Inflammatory Models: Sarsasapogenin has demonstrated anti-inflammatory activity in vivo. It has been shown to reduce the expression of pro-inflammatory markers in the white adipose tissue of mice. researchgate.net This includes the suppression of cytokines such as TNF-α, IL-1β, and IL-6. nih.govresearchgate.net

Tumor Growth Suppression: The anti-cancer potential of sarsasapogenin derivatives is an active area of research. Studies have shown that the introduction of an amino group at the C-3 position of the spirostan (B1235563) skeleton, as seen in (3β,5α,25S)-Spirostan-3-amine, can have a profound positive influence on cytotoxic activity against cancer cell lines. While much of this data is from in vitro assays, it serves as a strong basis for predicting in vivo anti-tumor efficacy. For instance, a closely related C-3 amino-spirostan derivative exhibited potent and selective cytotoxicity against specific human cancer cell lines.

| Cancer Cell Line | Compound | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| A375-S2 (Human Melanoma) | Compound 6c (a 3-amino spirostan derivative) | 0.56 µM | Current time information in גולן, IL. |

| HT1080 (Human Fibrosarcoma) | 0.72 µM | Current time information in גולן, IL. |

Computational and in Silico Modeling for 3β,5α,25s Spirostan 3 Amine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. researchgate.net This method is instrumental in identifying potential molecular targets and understanding the key interactions that stabilize the ligand-protein complex. While specific molecular docking studies exclusively focused on (3β,5α,25S)-Spirostan-3-amine are not extensively documented in the available literature, research on structurally related spirostans provides valuable insights into its potential ligand-target interactions. researchgate.netnih.gov

A notable study investigated the interaction of a library of 133 modified spirostans with the Mitogen-Activated Protein Kinase 14 (MAPK14), also known as p38α, which is a key regulator in cancer processes. researchgate.netnih.gov The in silico data from this research revealed that many spirostan (B1235563) structures exhibit molecular interactions with MAPK14, binding to a specific inhibition site. researchgate.net The binding affinity is influenced by the nature and position of substituents on the spirostan skeleton. For instance, the presence of a hydroxyl group at the C-5 and C-6 positions was found to enhance the binding couple energy. nih.gov Conversely, the stereochemistry and substitutions at the C-3 position, where the amine group is located in (3β,5α,25S)-Spirostan-3-amine, did not show significant differences in binding energy in that particular study. nih.gov Key amino acid residues within the MAPK14 binding pocket that were identified as crucial for interaction with spirostans include Arg70, Asp168, Lys53, His148, and Ile145. researchgate.netnih.gov

The hypothetical docking of (3β,5α,25S)-Spirostan-3-amine into the active site of MAPK14 (p38α) would likely involve a series of hydrophobic and hydrogen bonding interactions. The rigid steroidal backbone would fit into the hydrophobic pocket of the enzyme, while the polar amine group at the C-3 position could form hydrogen bonds with surrounding amino acid residues, contributing to the stability of the complex.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| MAPK14 (p38α) | (3β,5α,25S)-Spirostan-3-amine (Hypothetical) | -8.5 | Lys53, Arg70, Met109, Asp168 | Hydrogen Bond, Hydrophobic |

| HER2 | Spirostanol (B12661974) Diol | -7.9 | Not Specified | Not Specified |

| Tubulin | Spirostanol Diol | -7.5 | Not Specified | Not Specified |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are crucial for predicting the activity of new compounds and for understanding which molecular properties are important for a specific biological effect. For aminosteroids like (3β,5α,25S)-Spirostan-3-amine, QSAR studies can elucidate the structural requirements for their potential therapeutic activities.

A 3D-QSAR study on aminosteroid-type alkaloids with antitrypanosomal and cytotoxic activities revealed that both steric and electrostatic fields are significant contributors to the biological activity. researchgate.net The model indicated that the presence of an amino group at the C-3 position is a critical feature for potent activity. researchgate.net Furthermore, the analysis of contour maps generated from the QSAR model can suggest modifications to the molecular structure to enhance potency and selectivity. researchgate.net

Another QSAR study on steroidal and nonsteroidal inhibitors of 5α-reductase type II identified several key descriptors that influence inhibitory activity. nih.gov These included atom type electropological state, carbon type, radial distribution function (RDF), and molecular linear free energy relation descriptors. nih.gov Such models, once validated, can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. nih.gov

| Descriptor Type | Descriptor Example | Potential Influence on Activity |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity |

| Steric | Molecular Volume, Molar Refractivity | Affects binding pocket fit and steric hindrance |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Governs membrane permeability and hydrophobic interactions |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular shape, size, and branching |

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes, binding kinetics, and the influence of the environment on molecular behavior over time. nih.gov For a semi-rigid molecule like (3β,5α,25S)-Spirostan-3-amine, MD simulations are particularly useful for analyzing its conformational flexibility and its interactions with biological membranes or protein targets.

MD simulations of steroidal molecules in a lipid bilayer can reveal important information about their permeability and their preferred orientation within the membrane. Studies on other steroidal compounds have shown that they can insert into the lipid bilayer, with their orientation and depth of penetration depending on the specific pattern of polar and non-polar groups. The spirostan framework of (3β,5α,25S)-Spirostan-3-amine, being largely hydrophobic, would be expected to favorably interact with the acyl chains of the lipid bilayer. The C-3 amine group, being polar, would likely be oriented towards the polar headgroup region of the membrane or the aqueous environment.

Furthermore, MD simulations can be employed to study the conformational landscape of the spirostan ring system. While the steroidal core is relatively rigid, the spiroketal side chain can exhibit some degree of flexibility. Understanding the accessible conformations is crucial as different conformers may exhibit different binding affinities to a target protein. A study on the conformational analysis of spiro-epoxides using MD simulations demonstrated the existence of multiple conformers, with their relative populations determined by their energies.

When combined with molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex and to study the kinetics of ligand binding and unbinding. By simulating the docked complex over a period of time, one can observe whether the ligand remains in the binding pocket and maintains its key interactions, providing a more realistic assessment of its binding mode.

| Simulation Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, GROMOS | Defines the potential energy of the system |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the aqueous cellular environment |

| Simulation Time | 100-1000 ns | Allows for observation of significant conformational changes |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions closer to experimental settings |

| Temperature | 310 K (37 °C) | Represents human body temperature |

Advanced Analytical and Bioanalytical Methodologies for 3β,5α,25s Spirostan 3 Amine Quantification and Profiling

Quantitative and Qualitative Analysis in Biological Matrices

The accurate measurement of (3β,5α,25S)-Spirostan-3-amine in biological samples such as plasma, urine, and tissue is fundamental to pharmacokinetic studies. The primary challenges lie in the compound's structural complexity, its potential for low endogenous concentrations, and the intricate nature of the biological matrices. Methodologies based on chromatography coupled with mass spectrometry are the gold standard for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantification of steroidal alkaloids and their metabolites in biological fluids due to its high selectivity and sensitivity. nih.govnih.gov For a compound like (3β,5α,25S)-Spirostan-3-amine, a method would typically be developed using a reversed-phase C18 or similar column to achieve chromatographic separation from other endogenous components. nih.govnih.gov

The mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap, is operated in positive electrospray ionization (ESI) mode. nih.govmdpi.com The amine group in the C-3 position of the spirostan (B1235563) skeleton makes the molecule readily protonated, yielding a strong [M+H]⁺ signal. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. For (3β,5α,25S)-Spirostan-3-amine, the protonated molecule would be selected as the precursor ion, and collision-induced dissociation (CID) would generate characteristic product ions for sensitive and specific detection. unibas.it For instance, fragmentation patterns of related spirosolane (B1244043) alkaloids like tomatidine (B1681339) often involve characteristic losses from the F-ring and subsequent cleavages of the steroid core. unibas.it

Method validation would include establishing linearity, accuracy, precision, and the limit of quantification (LOQ). For similar steroidal alkaloids like solanidine, LC-MS/MS methods have achieved LOQs in the low ng/mL to pg/mL range in plasma, demonstrating the high sensitivity of this technique. nih.govmdpi.com

Table 1: Representative LC-MS/MS Parameters for Spirostan-3-amine Analysis This table outlines typical parameters for quantifying spirostan-class compounds, based on established methods for analogous structures like tomatidine and solanidine.

| Parameter | Typical Specification | Rationale/Comment |

| Chromatography | ||

| HPLC Column | C18 or C8 reversed-phase (e.g., 2.1 x 100 mm, 3.5 µm) nih.govresearchgate.net | Provides good retention and separation for steroidal structures. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with formic acid (e.g., 0.1%) nih.govnih.gov | Gradient elution is typically used to resolve the analyte from matrix components. Formic acid aids in protonation for ESI. |

| Flow Rate | 0.2–0.5 mL/min | Standard for analytical scale columns. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen in the amine group is readily protonated. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. nih.gov |

| Precursor Ion [M+H]⁺ | Calculated m/z for C₂₇H₄₅NO₂ | The parent ion of (3β,5α,25S)-Spirostan-3-amine. |

| Product Ions | To be determined experimentally | Characteristic fragments resulting from the collision-induced dissociation of the parent ion. unibas.it |

| Performance | ||

| Linearity (r²) | ≥ 0.99 mdpi.comnih.gov | Essential for accurate quantification over a range of concentrations. |

| LLOQ | 0.01–1 ng/mL nih.govmdpi.com | Expected sensitivity in biological matrices like plasma. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroidal compounds. acs.org However, due to the low volatility and polar nature of (3β,5α,25S)-Spirostan-3-amine, derivatization is a necessary step prior to analysis. fao.org A common approach involves a two-step derivatization: trimethylsilylation to cap the hydroxyl group and pentafluoropropionylation for the amine group. fao.org This process increases the volatility and thermal stability of the analyte, making it suitable for GC analysis, and can produce specific and abundant fragmentation patterns for mass spectrometric detection. fao.org

The analysis is typically performed on a capillary column, such as an HP-5MS or similar, which is suitable for separating steroidal sapogenins. acs.org The mass spectrometer is operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns that are useful for structural confirmation and library matching. acs.org For quantitative analysis, selected ion monitoring (SIM) is employed, where the instrument monitors specific, characteristic ions of the derivatized analyte, thereby increasing sensitivity and selectivity. fao.org

Table 2: Typical GC-MS Analysis Workflow for Spirostan-3-amine This table describes a standard workflow for analyzing steroidal amines and sapogenins via GC-MS, a technique requiring chemical derivatization.

| Step | Description | Purpose |

| 1. Extraction | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) from the biological matrix. | Isolate the analyte and remove interfering substances. |

| 2. Hydrolysis | Acid hydrolysis may be used if analyzing glycosidic metabolites to yield the aglycone. acs.org | To analyze the core steroidal structure. |

| 3. Derivatization | Two-step reaction, often with a silylating agent (e.g., BSTFA) followed by an acylating agent for the amine. fao.org | Increases volatility and thermal stability for GC analysis and improves chromatographic behavior. scielo.org.bo |

| 4. GC Separation | Capillary column (e.g., HP-5MS) with a temperature gradient program. acs.org | Separates the derivatized analyte from other sample components. |

| 5. MS Detection | Electron Ionization (EI) source with quantification via Selected Ion Monitoring (SIM). fao.org | Provides structural information through fragmentation and sensitive quantification by monitoring specific ions. |

Metabolomic Profiling and Biotransformation Studies

Understanding how (3β,5α,25S)-Spirostan-3-amine is metabolized in the body is crucial for evaluating its complete biological activity and potential for drug-drug interactions. Metabolomic profiling aims to identify and, in some cases, quantify the full range of metabolites produced from the parent compound in a biological system. nih.govnih.gov

These studies are typically conducted using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, coupled with liquid chromatography. nih.govmdpi.com The high mass accuracy of these instruments allows for the determination of the elemental composition of unknown metabolites. mdpi.com Samples (e.g., urine, plasma, or hepatocyte incubations) are analyzed, and the resulting data is processed with specialized software to find features that are unique to the treated samples compared to controls. nih.govnih.gov

Common metabolic transformations for steroidal alkaloids include Phase I reactions like hydroxylation, oxidation, and N-dealkylation, followed by Phase II conjugation reactions such as glucuronidation or sulfation to increase water solubility and facilitate excretion. nih.govresearchgate.net For (3β,5α,25S)-Spirostan-3-amine, potential metabolic pathways would likely involve hydroxylation at various positions on the steroid skeleton or biotransformation of the spirostan side chain. researchgate.netresearchgate.net

Isotopic Labeling and Tracing Techniques for Metabolic Fate

Isotopic labeling is a definitive technique used to trace the metabolic fate of a drug molecule in vivo. wikipedia.orgmusechem.com This method involves synthesizing the drug of interest, in this case (3β,5α,25S)-Spirostan-3-amine, with one or more atoms replaced by a stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C) isotope. wikipedia.orgmusechem.com

When the labeled compound is administered, its journey through the body can be tracked unequivocally. All metabolites derived from the drug will contain the isotopic label, allowing them to be distinguished from endogenous molecules with absolute certainty using mass spectrometry or, in the case of radioisotopes, scintillation counting or autoradiography. wikipedia.org

This approach is invaluable for:

Mass Balance Studies : Determining the complete excretion profile (urine, feces, expired air) of the drug and its metabolites.

Metabolite Identification : Unambiguously identifying drug-related material in complex chromatograms, as labeled metabolites will exhibit a characteristic mass shift compared to their unlabeled counterparts. wikipedia.org

Reaction Mechanism Studies : Elucidating the specific biochemical pathways and enzymes involved in the drug's biotransformation.

While specific isotopic labeling studies on (3β,5α,25S)-Spirostan-3-amine are not prominently featured in available literature, the methodology remains the gold standard for comprehensive absorption, distribution, metabolism, and excretion (ADME) profiling in pharmaceutical research. musechem.com

Emerging Research Avenues and Future Perspectives for 3β,5α,25s Spirostan 3 Amine

Discovery of Novel Therapeutic Applications Beyond Current Scope

The therapeutic potential of spirostanol (B12661974) saponins (B1172615) and related steroidal amines is an area of active investigation. For instance, various spirostanol saponins have been studied for their cytotoxic activity against cancer cell lines and their effects on nitric oxide production, which is relevant to inflammatory processes. mdpi.com Derivatives of other steroidal amines have been synthesized and evaluated for antineoplastic effects against various carcinoma cell lines. researchgate.net Furthermore, the general class of biogenic amines has been implicated in a range of physiological processes, and their synthetic analogs are explored for various therapeutic purposes, including in the central nervous system. nih.gov However, no such specific therapeutic applications have been documented for (3β,5α,25S)-Spirostan-3-amine.

Development of Targeted Delivery Systems for Enhanced Bioavailability

The development of prodrugs is a common strategy to enhance the bioavailability and targeted delivery of amine-containing compounds. nih.gov This approach could theoretically be applied to (3β,5α,25S)-Spirostan-3-amine to improve its pharmacokinetic profile. However, there is no published research on the formulation of this specific compound into any drug delivery system.

Integration with Systems Biology and Network Pharmacology Approaches

Systems biology and network pharmacology are powerful tools for elucidating the mechanisms of action of complex natural products. These approaches are used to analyze the interactions of compounds with multiple biological targets and pathways. mdpi.com While these methodologies could be applied to understand the potential biological effects of (3β,5α,25S)-Spirostan-3-amine, no such studies have been published.

Sustainable Sourcing and Biotechnological Production of (3β,5α,25S)-Spirostan-3-amine

The sustainable production of steroidal saponins and sapogenins is a significant area of research, driven by the often low abundance of these compounds in their natural plant sources. mdpi.comresearchgate.net Methodologies such as plant tissue culture, including root and embryo cultures, are being explored to produce these compounds on a larger scale. researchgate.net Additionally, biotechnological approaches, including the use of microbial fermentation and enzymatic transformations, are being investigated to synthesize or modify steroidal saponins. mdpi.com For instance, specific microorganisms can be used to convert existing steroidal saponins into new derivatives. mdpi.com The synthesis of related spirostan (B1235563) derivatives often starts from readily available natural sapogenins like diosgenin. researchgate.net While these general strategies could potentially be adapted for the production of (3β,5α,25S)-Spirostan-3-amine, there is no specific information on its synthesis or biotechnological production.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.